(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester chemical properties
(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester chemical properties
An In-depth Technical Guide to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester: Properties, Synthesis, and Applications in Drug Discovery
Introduction
(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester, with CAS Number 182370-56-5, is a chiral building block of significant interest to the pharmaceutical and biotechnological industries.[1][2] Its structure is distinguished by several key functional groups that make it a versatile synthon for complex molecule synthesis. These features include a stereodefined hydroxyl group at the C3 position, an amine group at the C5 position protected by a tert-butyloxycarbonyl (Boc) group, and an ethyl ester terminus.
This combination of a chiral alcohol, a protected amine, and an ester within a five-carbon chain offers multiple strategic advantages for medicinal chemists. It serves as a valuable precursor for creating modified amino acids, peptide mimetics, and intricate linkers for targeted therapies. This guide provides a senior application scientist's perspective on its chemical properties, a plausible synthetic workflow, its critical applications in drug development, and essential safety protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for planning reactions, determining appropriate solvents, and establishing correct storage conditions.
| Property | Value | Reference |
| CAS Number | 182370-56-5 | [1][2][3] |
| Molecular Formula | C₁₂H₂₃NO₅ | [1][2] |
| Molecular Weight | 261.31 g/mol | [1][2] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [3] |
| Storage Conditions | Long-term storage at 2-8°C | [3] |
| Synonyms | (R)-Ethyl 5-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate, Ethyl (3R)-5-(Boc-amino)-3-hydroxypentanoate | [1] |
| InChI Key | UQTWSBWPFGVCAK-SECBINFHSA-N | [1][3] |
| SMILES | CCOC(=O)CCCNC(=O)OC(C)(C)C | [3] |
Analytical Characterization and Spectroscopic Profile
A robust analytical characterization is essential to confirm the identity and purity of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester. The expected spectroscopic data serves as a benchmark for quality control.
Caption: Chemical structure with numbering for spectral assignment.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The nine protons of the Boc protecting group will appear as a sharp singlet around 1.4 ppm. The ethyl ester will present as a triplet (CH₃, ~1.2 ppm) and a quartet (CH₂, ~4.1 ppm). The protons on the pentanoic acid backbone (C2, C3, C4, C5) will be more complex. The C3 proton, attached to the carbon with the hydroxyl group, should appear as a multiplet around 4.0 ppm. The adjacent methylene protons at C2 and C4 will be diastereotopic due to the C3 chiral center, likely resulting in complex multiplets. The C5 methylene protons, adjacent to the Boc-protected nitrogen, would be expected around 3.2 ppm.
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¹³C NMR: The carbon spectrum will confirm the carbon framework. Key signals include the carbonyl carbons of the ester (~172 ppm) and the Boc group (~156 ppm), the carbon bearing the hydroxyl group (C3, ~68 ppm), and the quaternary carbon of the Boc group (~80 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 262.16 or the sodium adduct [M+Na]⁺ at m/z 284.14.
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Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the hydroxyl group (~3400 cm⁻¹), a strong carbonyl stretch for the ester (~1730 cm⁻¹), and another carbonyl stretch for the Boc carbamate (~1690 cm⁻¹).
Synthesis and Purification Workflow
While multiple synthetic routes exist, a common strategy involves the stereoselective reduction of a corresponding β-ketoester. This approach provides a reliable method for establishing the required (R)-stereochemistry at the C3 position.
4.1 Illustrative Synthetic Protocol
This protocol is a representative example of how this compound can be synthesized, grounded in established chemical transformations.[4]
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Step 1: Synthesis of Ethyl 5-(Boc-amino)-3-oxopentanoate.
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Rationale: The initial step involves creating the β-ketoester backbone. This can be achieved through various condensation reactions, such as the reaction of a Meldrum's acid derivative with a Boc-protected amino aldehyde.
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Procedure: To a solution of a suitable Boc-protected amino acid derivative (e.g., Boc-β-Alanine) in an anhydrous solvent like THF, add an activating agent such as carbonyldiimidazole (CDI). After activation, react the intermediate with the magnesium salt of ethyl malonate. Acidic workup and purification yield the target β-ketoester.
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Step 2: Asymmetric Reduction to (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester.
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Rationale: This is the key stereochemistry-defining step. A chiral reducing agent or a catalyst is used to selectively produce the (R)-alcohol. Ruthenium-based catalysts with chiral ligands (e.g., (R)-BINAP) are highly effective for this transformation.
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Procedure: Dissolve the β-ketoester from Step 1 in a degassed solvent like ethanol. Add a catalytic amount of a chiral ruthenium catalyst, such as RuCl₂[(R)-BINAP]. Pressurize the reaction vessel with hydrogen gas (H₂) and stir at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
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Step 3: Purification and Quality Control.
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Rationale: After the reaction, the final product must be isolated and purified from the catalyst and any remaining starting material or byproducts.
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Procedure: After depressurization, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes. Combine the pure fractions and confirm the product's identity and purity using NMR and MS as described in Section 3.0.
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4.2 Synthesis Workflow Diagram
Caption: Illustrative workflow for synthesis and purification.
Applications in Drug Development
The unique structural features of this molecule make it a powerful tool in modern drug discovery.
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Chiral Building Block for Complex Synthesis: The defined stereocenter is paramount for creating enantiomerically pure active pharmaceutical ingredients (APIs). Many drugs exhibit stereospecific binding to their biological targets, and using chiral synthons like this one eliminates the need for difficult chiral separations later in the synthesis.
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Peptidomimetics and Modified Peptides: The γ-amino acid scaffold can be incorporated into peptide sequences. This modification can impart resistance to enzymatic degradation by peptidases, thereby increasing the in vivo half-life of a peptide-based drug. The hydroxyl group provides a handle for further modification, such as glycosylation or attachment of other functional moieties.
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PROTAC and Linker Chemistry: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Similar Boc-protected amino-pentanoic acid structures are used as versatile linkers in PROTAC development.[5] The hydroxyl group on this specific molecule offers a convenient point for conjugation, adding another dimension to linker design.
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Prodrug Strategies: The ester and hydroxyl groups can be leveraged in prodrug design to improve a drug's pharmacokinetic properties, such as solubility or cell permeability.[6] For instance, the hydroxyl group could be esterified with a promoiety that is cleaved in a target tissue, releasing the active drug.
5.1 Relationship between Structure and Application
Caption: Linking molecular features to their primary applications.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound.
| Category | Information | Reference |
| GHS Pictogram | Exclamation Mark | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | [3] |
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Avoid direct contact with skin and eyes. Prevent inhalation of vapors.
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Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended.[3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation from moisture or air.
Conclusion
(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined stereochemistry and multifunctional nature provide chemists with a reliable and versatile platform for constructing novel therapeutics, from modified peptides to advanced targeted degradation agents like PROTACs. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the research and development pipeline.
References
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A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. [Link]
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Boc-(R)-3-amino-5-phenylpentanoic acid | 218608-83-4. J&K Scientific. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. [Link]
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Amino Acids in the Development of Prodrugs. PubMed Central (PMC). [Link]
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Boc-5-Ava-OH [27219-07-4]. Aapptec Peptides. [Link]
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(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
Sources
- 1. (R)-N-BOC-5-AMINO-3-HYDROXY-PENTANOIC ACID ETHYL ESTER [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. (R)-N-Boc-5-Amino-3-Hydroxy-Pentanoic Acid Ethyl Ester,182370-56-5-Amadis Chemical [amadischem.com]
- 4. rsc.org [rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

